Tazarotene Thiochromane Dimer
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Overview
Description
Preparation Methods
The preparation of Tazarotene Thiochromane Dimer involves the use of 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester . The synthetic pathway includes a palladium-mediated coupling reaction, which is efficient and avoids the use of hazardous organometallic compounds . Industrial production methods are based on similar synthetic routes, ensuring high yield and purity .
Chemical Reactions Analysis
Tazarotene Thiochromane Dimer undergoes various chemical reactions, including:
Oxidation: The sulfur atom and methyl groups are susceptible to oxidation.
Reduction: The compound can be reduced under specific conditions, although detailed studies are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like zinc oxide and titanium dioxide, and reducing agents specific to the reaction conditions . Major products formed include various oxidized and reduced derivatives of the original compound .
Scientific Research Applications
Tazarotene Thiochromane Dimer is primarily used in analytical method development, method validation, and quality control applications . It serves as a reference standard in the production of Tazarotene and is used in studies related to retinoid receptors and multiple sclerosis . In medicine, it is used to study the photostability and degradation pathways of Tazarotene .
Mechanism of Action
The exact mechanism of action of Tazarotene Thiochromane Dimer is not fully understood. it is known that the active form of Tazarotene, tazarotenic acid, binds to retinoic acid receptors RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ . This binding modifies gene expression and exerts effects on cell growth, apoptosis, and differentiation .
Comparison with Similar Compounds
Tazarotene Thiochromane Dimer is unique due to its specific structure and function as an impurity and metabolite of Tazarotene. Similar compounds include:
Tazarotenic Acid: The active metabolite of Tazarotene, which binds to retinoic acid receptors.
Other Retinoids: Compounds like tretinoin and isotretinoin, which also bind to retinoic acid receptors but have different structures and specificities.
This compound stands out due to its specific role in the analytical and quality control processes of Tazarotene production .
Properties
Molecular Formula |
C26H26S2 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
6-[4-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)buta-1,3-diynyl]-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C26H26S2/c1-25(2)13-15-27-23-11-9-19(17-21(23)25)7-5-6-8-20-10-12-24-22(18-20)26(3,4)14-16-28-24/h9-12,17-18H,13-16H2,1-4H3 |
InChI Key |
SUGIDRZSAFDSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC#CC3=CC4=C(C=C3)SCCC4(C)C)C |
Origin of Product |
United States |
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